molecular formula C5H9ClN2O B13523180 Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride

Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride

Cat. No.: B13523180
M. Wt: 148.59 g/mol
InChI Key: IJQBQGSQKRALOT-UHFFFAOYSA-N
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Description

Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride is a chemical compound that features a 1,3-oxazole ring, a methyl group, and an amine group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the oxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclodehydration of α-hydroxyamides or α-haloketones with amides.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions. For instance, methyl iodide can be used as a methylating agent in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine moiety, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or other amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Oxazoline or oxazolidine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds or act as a nucleophile in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-methyl-1,3-oxazol-2-yl)methylamine: Similar structure but lacks the hydrochloride salt form.

    4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a sulfonamide group instead of a methylamine group.

    2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: More complex structure with additional functional groups.

Uniqueness

Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride is unique due to its specific combination of the oxazole ring, methyl group, and amine group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

N-methyl-1-(1,3-oxazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H8N2O.ClH/c1-6-2-5-3-7-4-8-5;/h3-4,6H,2H2,1H3;1H

InChI Key

IJQBQGSQKRALOT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=CO1.Cl

Origin of Product

United States

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